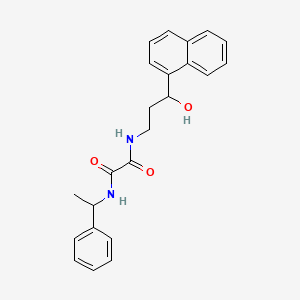
4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide, also known as TFMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Antiarrhythmic Activity
Benzamides, including derivatives similar to 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide, have been explored for their potential antiarrhythmic properties. Compounds with trifluoroethoxy benzamide structures have shown oral antiarrhythmic activity in animal models. Flecainide acetate, a compound within this group, was notably identified for clinical trials as an antiarrhythmic agent, highlighting the relevance of benzamide derivatives in treating cardiac arrhythmias (Banitt et al., 1977).
Antitubercular Scaffold
A study on the synthesis of benzamide-based compounds for antitubercular activity identified several novel derivatives with significant in vitro efficacy against Mycobacterium tuberculosis. These compounds, which include structural motifs similar to this compound, demonstrated promising activity with low cytotoxicity, suggesting potential for further development as antitubercular agents (Nimbalkar et al., 2018).
Material Science and Polymer Synthesis
Research into aromatic polyamides has shown that compounds related to this compound can be used to synthesize materials with desirable properties such as low polydispersity and well-defined molecular weights. These materials have applications in creating block copolymers with potential uses in various industrial applications (Yokozawa et al., 2002).
Antitumor Activity
Benzamide derivatives have been investigated for their histone deacetylase (HDA) inhibiting properties, which are linked to antitumor activity. MS-27-275, a synthetic benzamide derivative, has shown marked in vivo antitumor efficacy against various human tumors. This underscores the therapeutic potential of benzamide derivatives in cancer treatment (Saito et al., 1999).
Anti-Influenza Activity
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrated remarkable activity against avian influenza virus H5N1. These findings indicate the potential of benzamide derivatives in developing antiviral agents, including those targeting flu viruses (Hebishy et al., 2020).
properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-6-11(18-7-9)20-10-4-1-8(2-5-10)12(17)19/h1-7H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSSWXLKPTUMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride](/img/structure/B2701558.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701560.png)


![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2701564.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2701565.png)
![4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2701567.png)



![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)
![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)